molecular formula C8H5BrF2O3 B6359508 5-Bromo-2,3-difluoro-4-methoxybenzoic acid CAS No. 1780570-14-0

5-Bromo-2,3-difluoro-4-methoxybenzoic acid

Cat. No.: B6359508
CAS No.: 1780570-14-0
M. Wt: 267.02 g/mol
InChI Key: LVLWPEGWVUNWKF-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoro-4-methoxybenzoic acid typically involves the bromination, fluorination, and methoxylation of benzoic acid derivatives. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).

    Methoxylation: Introduction of a methoxy group using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, fluorination, and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and methoxy groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed

    Substitution Products: Various substituted benzoic acids depending on the substituents introduced.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroquinones and other reduced derivatives.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

5-Bromo-2,3-difluoro-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-difluorotoluene
  • 4-Bromo-2,5-difluoro-3-methoxybenzoic acid
  • 5-Bromo-2,4-dimethoxybenzaldehyde

Uniqueness

5-Bromo-2,3-difluoro-4-methoxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

5-bromo-2,3-difluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLWPEGWVUNWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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